
4-(Hexyloxy)phenyl 4-(hexanoyloxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Hexyloxy)phenyl 4-(hexanoyloxy)benzoate is an organic compound known for its unique structural properties and applications in various scientific fields. It is a derivative of phenyl benzoate, characterized by the presence of hexyloxy and hexanoyloxy groups attached to the phenyl and benzoate moieties, respectively.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexyloxy)phenyl 4-(hexanoyloxy)benzoate typically involves esterification reactions. One common method is the reaction between 4-(hexyloxy)phenol and 4-(hexanoyloxy)benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Hexyloxy)phenyl 4-(hexanoyloxy)benzoate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert ester groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: N-bromosuccinimide (NBS), radical initiators.
Major Products
Oxidation: Benzoic acids.
Reduction: Alcohols.
Substitution: Benzylic halides.
Applications De Recherche Scientifique
Chemistry: Used as a photosensitive material in photolithography and a crosslinker in polymer synthesis.
Biology: Acts as a fluorescent probe for monitoring enzyme activity.
Medicine: Employed as a photosensitizer in photodynamic therapy.
Industry: Utilized in the production of liquid crystal displays and other optoelectronic devices.
Mécanisme D'action
Photolithography: The acrylate group undergoes a photoreaction upon exposure to UV light, resulting in the formation of a crosslinked polymer.
Enzyme Activity Monitoring: Functions as a fluorescent probe that binds to enzymes, causing a change in fluorescence intensity.
Photodynamic Therapy: Activated by light, leading to the formation of reactive oxygen species that induce cell death.
Comparaison Avec Des Composés Similaires
4-(Hexyloxy)phenyl 4-(hexanoyloxy)benzoate can be compared with other similar compounds such as :
4-(Hexyloxy)phenyl 4-(allyloxy)benzoate: Similar in structure but with an allyloxy group instead of a hexanoyloxy group.
4-(Hexyloxy)phenyl 4-butyloxybenzoate: Contains a butyloxy group instead of a hexanoyloxy group.
4-(Hexyloxy)phenyl 4-decyloxybenzoate: Features a decyloxy group instead of a hexanoyloxy group.
These compounds share similar structural frameworks but differ in the length and type of alkoxy groups, which can influence their physical and chemical properties.
Propriétés
Numéro CAS |
38454-34-1 |
|---|---|
Formule moléculaire |
C25H32O5 |
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
(4-hexoxyphenyl) 4-hexanoyloxybenzoate |
InChI |
InChI=1S/C25H32O5/c1-3-5-7-9-19-28-21-15-17-23(18-16-21)30-25(27)20-11-13-22(14-12-20)29-24(26)10-8-6-4-2/h11-18H,3-10,19H2,1-2H3 |
Clé InChI |
LHAWUZYRSMOKJM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC(=O)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


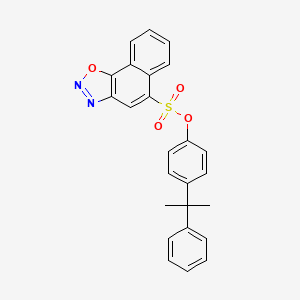

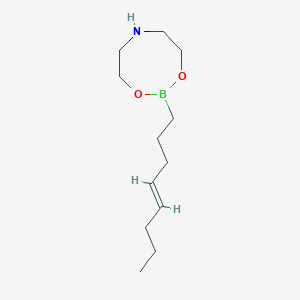

![N,N,N-Trimethyl-3-[(perfluorooctanoyl)amino]-1-propanaminium iodide](/img/structure/B13819259.png)
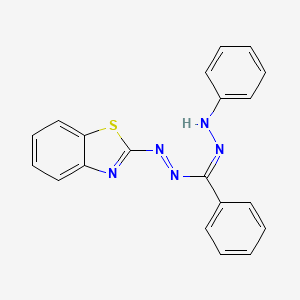
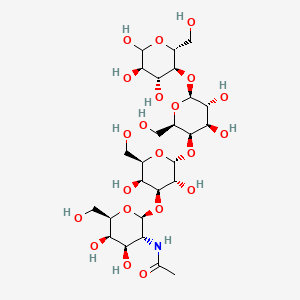
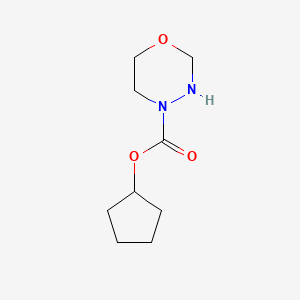

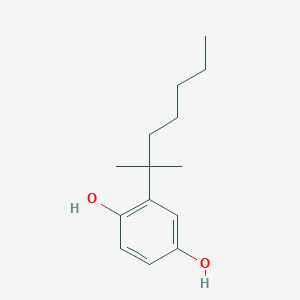
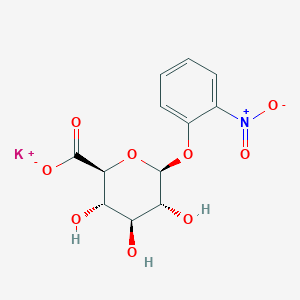
![3-(Bromomethyl)-7-chlorothieno[2,3-C]pyridine](/img/structure/B13819299.png)

![5-methyl-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,3-thiazol-4-one](/img/structure/B13819317.png)
